2-(4-aminophenyl)-N-methylacetamide hydrochloride
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Overview
Description
2-(4-aminophenyl)-N-methylacetamide hydrochloride is an organic compound that features an amine group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-methylacetamide hydrochloride typically involves the reaction of 4-nitroaniline with N-methylacetamide under specific conditions. The nitro group is first reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting 4-aminophenyl group is then reacted with N-methylacetamide to form the desired compound. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield nitro derivatives, while reduction would yield various amine derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-methylacetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)acetamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-methyl-4-aminobenzamide: Similar structure but with different functional groups, leading to variations in properties and applications.
4-aminophenylacetamide: Another related compound with potential differences in reactivity and biological effects.
Uniqueness
2-(4-aminophenyl)-N-methylacetamide hydrochloride is unique due to the presence of both the amine and N-methylacetamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-aminophenyl)-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-9(12)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUTUTMJOVGTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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